6-Imino-5-methylidenepyrimidin-2-one;hydrochloride
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Overview
Description
6-Imino-5-methylidenepyrimidin-2-one;hydrochloride is a nitrogen-containing heterocyclic compound It belongs to the class of pyrimidines, which are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-5-methylidenepyrimidin-2-one;hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Imino-5-methylidenepyrimidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
6-Imino-5-methylidenepyrimidin-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Imino-5-methylidenepyrimidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Uniqueness
6-Imino-5-methylidenepyrimidin-2-one;hydrochloride is unique due to its specific structure and the presence of both imino and methylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H6ClN3O |
---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
6-imino-5-methylidenepyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H5N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H2,(H2,6,8,9);1H |
InChI Key |
UHRSSMBWFFFKKC-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=NC(=O)NC1=N.Cl |
Origin of Product |
United States |
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